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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1675204

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for
the utilization of (+)-Fenchone as a flavoring agent in the food industry. This document covers
its sensory properties, regulatory status, analytical quantification, and relevant biological
activities, including its anti-inflammatory and antimicrobial effects.

Introduction to (+)-Fenchone

(+)-Fenchone is a bicyclic monoterpenoid and a ketone, naturally occurring in the essential oils
of various plants, most notably fennel (Foeniculum vulgare)[1]. It is a colorless oily liquid with a
characteristic camphor-like odor[1][2]. Due to its distinct aroma and flavor profile, (+)-
Fenchone is utilized as a flavoring agent in a variety of food products and is also found in
perfumery[1].

Chemical Structure:

IUPAC Name: (1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula: C1oH160

Molar Mass: 152.23 g/mol

CAS Number: 4695-62-9[1]
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Regulatory Status and Safety

In the United States, d-Fenchone, which is (+)-Fenchone, has been granted "Generally
Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association
(FEMA) and is approved for food use by the FDA (21 CFR 121.1164). Toxicological studies
have indicated a low level of toxicity.

Applications in the Food Industry

(+)-Fenchone is used to impart a characteristic camphoraceous, herbal, and slightly minty
flavor to a wide range of food products. Its application is particularly prevalent in confectionery,
baked goods, and beverages.

Table 1: Typical Usage Levels of (+)-Fenchone in Food Products

Average Usual Use Level

Food Category Maximum Use Level (ppm)
(ppm)

Baked Goods 9.86 13.02

Frozen Dairy 3.15 5.35

Soft Candy 7.25 9.99

Gelatin, Puddings 3.21 5.44

Non-alcoholic Beverages 1.08 3.10

Alcoholic Beverages 0.10 5.00

Source: FEMA, 1997b

Sensory Properties

The sensory profile of (+)-Fenchone is characterized by its camphoraceous, thujonic, and
woody notes with herbal and earthy undertones.

Table 2: Sensory Threshold of (+)-Fenchone
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Sensory Parameter Medium Threshold Concentration

Not explicitly found, but
Odor Water described as having a strong

odor.

Not explicitly found, but
Taste Food Matrix contributes a bitter aftertaste at

higher concentrations.

Experimental Protocols
Analytical Quantification of (+)-Fenchone in Food
Matrices

This protocol describes the quantification of (+)-Fenchone in a food matrix using Gas
Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of (+)-Fenchone in a given food sample.
Materials:

e Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

e Capillary column (e.g., HP-5MS)

e Helium (carrier gas)

e (+)-Fenchone standard

e Methanol (HPLC grade)

e Hexane (HPLC grade)

e Anhydrous sodium sulfate

o Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

e \ortex mixer
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e Centrifuge
e Autosampler vials
Procedure:
o Standard Preparation:

o Prepare a stock solution of (+)-Fenchone (1000 pg/mL) in methanol.

o Perform serial dilutions to prepare working standards ranging from 0.1 to 50 pg/mL.
e Sample Preparation:

o Liquid Samples (e.g., Beverages):

» For clear beverages, a simple dilution with methanol may be sufficient.

» For more complex matrices, a liquid-liquid extraction with hexane or a solid-phase
extraction (SPE) may be required to remove interfering compounds.

o Solid Samples (e.g., Baked Goods, Candy):

Homogenize a known weight of the sample.

» Perform a solvent extraction with methanol or hexane, followed by vortexing and
sonication.

» Centrifuge the sample to separate the solid and liquid phases.
» Collect the supernatant and dry it over anhydrous sodium sulfate.
» |f necessary, perform a cleanup step using SPE.

e GC-MS Analysis:

o Injector Temperature: 250 °C
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o Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 234 °C at 3 °C/min,
then to 260 °C at 5 °C/min, and hold for 10 minutes.

o Carrier Gas Flow Rate: 1 mL/min (Helium)
o MS Transfer Line Temperature: 250 °C
o lon Source Temperature: 230 °C

o Mass Spectrometer Mode: Full scan for identification and Selected lon Monitoring (SIM)
for quantification.

e Data Analysis:

o Generate a calibration curve by plotting the peak area of the (+)-Fenchone standard
against its concentration.

o Quantify the amount of (+)-Fenchone in the sample by comparing its peak area to the
calibration curve.

Workflow for GC-MS Quantification of (+)-Fenchone:

Sample & Standard Preparation Data Processing

Prepare Food Sample Extract GC-MS Analysis Quantify (+)-Fenchone in Sample
|—> Inject into GC-MS 44

Prepare (+)-Fenchone Standards | »>| Generate Calibration Curve

Select & Screen Panelists »| Prepare Control & Test Samples P Present Samples & Collect Data P Analyze Results for Significance
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Inflammatory Stimulus

(e.g., LPS, TNF-a)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for (+)-Fenchone as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675204#use-of-fenchone-as-a-flavoring-agent-in-
the-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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